molecular formula C15H19NO4 B168889 (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 151004-96-5

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B168889
CAS No.: 151004-96-5
M. Wt: 277.31 g/mol
InChI Key: KMTRFKAFNRHBCH-GFCCVEGCSA-N
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Description

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest in organic chemistry. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of the amine group in tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor approach allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline ring or the Boc group.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or other positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve standard organic solvents and temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or modified tetrahydroisoquinoline rings.

Scientific Research Applications

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In general, the Boc group serves as a protective group, preventing unwanted reactions at the amine site during synthetic transformations. The tetrahydroisoquinoline core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: The enantiomer of the compound , with similar chemical properties but different biological activity.

    N-Boc-protected amino acids: Compounds with a Boc-protected amine group, commonly used in peptide synthesis.

    Tetrahydroisoquinoline derivatives: A broad class of compounds with diverse biological activities and applications in drug development.

Uniqueness

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc group and the tetrahydroisoquinoline core. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research.

Properties

IUPAC Name

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRFKAFNRHBCH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649643
Record name (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151004-96-5
Record name (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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